molecular formula C7H6BrN3 B1271578 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 42869-47-6

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1271578
CAS RN: 42869-47-6
M. Wt: 212.05 g/mol
InChI Key: UQGVKOABQVMENO-UHFFFAOYSA-N
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Description

The compound 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of the imidazo[4,5-b]pyridine family, which has been the subject of various studies due to its potential biological activities. The research on this compound and its derivatives has been focused on the synthesis of novel compounds, elucidation of their molecular structures, and exploration of their potential as inhibitors of biological targets such as tyrosyl-tRNA synthetase .

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water. This is followed by alkylation reactions using different alkyl dibromide agents . Another study reports the synthesis of a specific derivative, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which was investigated for its crystal and molecular structure . Additionally, a method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives using microwave-assisted one-pot cyclization and Suzuki coupling has been developed, which could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. The crystal structure of one derivative was found to crystallize in the monoclinic space group, with detailed cell parameters provided, and the structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has not been explicitly detailed in the provided abstracts. However, the synthesis methods suggest that these compounds can undergo further chemical transformations, such as alkylation, which could be indicative of their potential to participate in a variety of chemical reactions .

Physical and Chemical Properties Analysis

The physical properties of a specific 6-bromo-imidazo[4,5-b]pyridine derivative, such as its crystalline structure and density, have been reported. The compound exhibits a density of 1.683 g·cm−3 and crystallizes in a monoclinic space group with specific cell parameters . The chemical properties, such as binding affinity to biological targets, have been explored through molecular docking studies, revealing that certain derivatives have significant binding affinities, which could be indicative of their potential as biological inhibitors .

Scientific Research Applications

1. Antimicrobial Features

  • Application Summary: This compound has been used in the study of new imidazo[4,5-b]pyridine derivatives with antimicrobial features .
  • Methods of Application: The compound was reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
  • Results: The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

2. Pharmacological Potential

  • Application Summary: Imidazo[4,5-b]pyridine derivatives, including 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, have been studied for their pharmacological potential .
  • Methods of Application: The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
  • Results: They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

3. Pharmaceutical Intermediate

  • Application Summary: 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is used as a pharmaceutical intermediate.
  • Methods of Application: It is a white solid that is soluble in polar organic solvents and is used in a variety of applications, including as a catalyst in organic synthesis, and as a reagent in analytical chemistry.
  • Results: It has been studied as a potential therapeutic agent for a number of diseases, including cancer.

4. Antitumor Activity

  • Application Summary: The derivatives of 1,3-diazole, which include 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, show different biological activities such as antitumor .
  • Methods of Application: The compound is used in the synthesis of various derivatives, which are then tested for their antitumor activity .
  • Results: The results of these studies have shown promising antitumor activity, making this compound a potential candidate for further research in cancer treatment .

5. Antibacterial Activity

  • Application Summary: 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has been used in the study of new imidazo[4,5-b]pyridine derivatives with antibacterial features .
  • Methods of Application: The compound was reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
  • Results: The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

6. Inhibition of Streptococcus pneumoniae

  • Application Summary: A respiratory pathogen, Streptococcus pneumoniae, is rapidly evolving antibiotic resistance, thus posing a clinical risk in the developing world. Inhibiting the conserved protein FtsZ, leading to the arrest of cell division, is an attractive alternative strategy for inhibiting S. pneumoniae .
  • Methods of Application: The compound is used in the synthesis of various derivatives, which are then tested for their ability to inhibit the growth of S. pneumoniae .
  • Results: The results of these studies have shown promising activity against S. pneumoniae, making this compound a potential candidate for further research in the treatment of infections caused by this pathogen .

7. Antineuroinflammatory Activities

  • Application Summary: The imidazo[4,5-b]pyridine moiety, which includes 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, has been used extensively in medicinal chemistry for its potential antineuroinflammatory activities .
  • Methods of Application: The compound is used in the synthesis of various derivatives, which are then tested for their antineuroinflammatory activities .
  • Results: The results of these studies have shown promising antineuroinflammatory activities, making this compound a potential candidate for further research in the treatment of neuroinflammatory conditions .

8. Anti-angiogenesis

  • Application Summary: Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer. Some compounds of the imidazo[4,5-b]pyridine core, including 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, are substances with confirmed activity against angiogenesis .
  • Methods of Application: The compound is used in the synthesis of various derivatives, which are then tested for their anti-angiogenesis activities .
  • Results: The results of these studies have shown promising anti-angiogenesis activities, making this compound a potential candidate for further research in the treatment of cancer .

9. Material Science

  • Application Summary: The imidazo[4,5-b]pyridine moiety is also useful in material science because of its structural character .
  • Methods of Application: The compound is used in the synthesis of various derivatives, which are then tested for their applications in material science .
  • Results: The results of these studies have shown promising applications in material science, making this compound a potential candidate for further research in this field .

Safety And Hazards

The safety information for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It has a GHS07 pictogram and a warning signal word .

Future Directions

The future directions for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine could involve further exploration of its antimicrobial features . Additionally, compounds with the imidazopyridine core are being investigated for their potential therapeutic significance in various disease conditions .

properties

IUPAC Name

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGVKOABQVMENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365715
Record name 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

CAS RN

42869-47-6
Record name 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
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